molecular formula C53H96O6 B3026064 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol

Cat. No.: B3026064
M. Wt: 829.3 g/mol
InChI Key: SSNIXBLJTLNQQJ-CLLPMJJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, linoleic acid, and oleic acid with glycerol . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to temperatures around 150-200°C under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity fatty acids and glycerol. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the unsaturated bonds in linoleic acid and oleic acid, leading to the formation of hydroperoxides and other oxidation products.

    Hydrolysis: In the presence of water and enzymes such as lipases, the ester bonds in the compound can be hydrolyzed to release free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of ester groups between the triacylglycerol and alcohols, often catalyzed by bases or enzymes.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Enzymatic hydrolysis is performed using lipases at physiological pH and temperature (37°C).

    Transesterification: Catalysts such as sodium methoxide or lipases are used, and the reaction is carried out at temperatures ranging from 40-60°C.

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids (myristic acid, linoleic acid, oleic acid) and glycerol.

    Transesterification: New esters and glycerol.

Scientific Research Applications

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol involves its metabolism by lipases to release free fatty acids and glycerol. These fatty acids can then participate in various biochemical pathways, including energy production, membrane synthesis, and signaling . The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism.

Comparison with Similar Compounds

  • 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol
  • 1,3-Dilinoleoyl-2-Stearoyl Glycerol
  • 1,2-Dimyristoyl-sn-glycerol

Comparison: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol is unique due to its specific combination of myristic acid, linoleic acid, and oleic acid. This combination imparts distinct physical and chemical properties, such as melting point, solubility, and reactivity. Compared to other triacylglycerols, it has a balanced composition of saturated and unsaturated fatty acids, making it suitable for various applications in nutrition and industry .

Properties

IUPAC Name

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h17,20,24-27,50H,4-16,18-19,21-23,28-49H2,1-3H3/b20-17-,26-24-,27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNIXBLJTLNQQJ-CLLPMJJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H96O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

829.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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